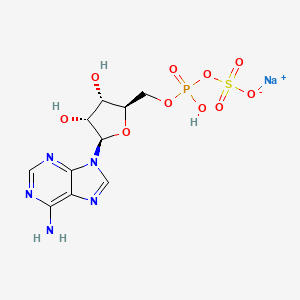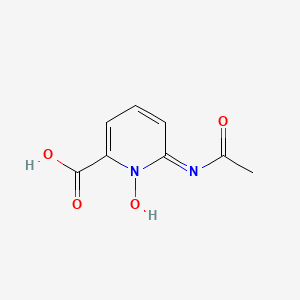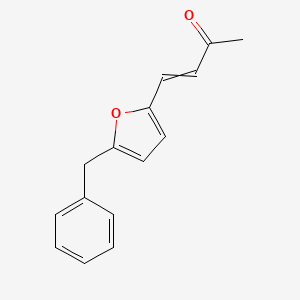
5-O-Methyllatifolin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-O-Methyllatifolin is a naturally occurring neoflavonoid compound with the chemical formula C18H20O4. It is a derivative of latifolin and is primarily found in various plant species, particularly those belonging to the Dalbergia genus . Neoflavonoids, including this compound, are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-Methyllatifolin typically involves the methylation of latifolin. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve the extraction of latifolin from natural sources followed by chemical modification. The extraction process includes solvent extraction, chromatography, and crystallization techniques to isolate and purify latifolin before methylation .
Chemical Reactions Analysis
Types of Reactions
5-O-Methyllatifolin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
5-O-Methyllatifolin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying neoflavonoid chemistry and reactivity.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 5-O-Methyllatifolin involves its interaction with various molecular targets and pathways. It exerts its effects by:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: Disrupting microbial cell membranes and inhibiting microbial growth.
Comparison with Similar Compounds
Similar Compounds
Latifolin: The parent compound of 5-O-Methyllatifolin, known for its similar biological activities.
Dalbergin: Another neoflavonoid with comparable therapeutic properties.
Calophyllolide: A neoflavonoid with anti-inflammatory and antimicrobial activities.
Uniqueness
This compound is unique due to its specific methylation pattern, which may enhance its biological activities and stability compared to its parent compound, latifolin .
Properties
Molecular Formula |
C18H20O4 |
|---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
2-[(1R)-1-(2,4,5-trimethoxyphenyl)prop-2-enyl]phenol |
InChI |
InChI=1S/C18H20O4/c1-5-12(13-8-6-7-9-15(13)19)14-10-17(21-3)18(22-4)11-16(14)20-2/h5-12,19H,1H2,2-4H3/t12-/m1/s1 |
InChI Key |
NKFNPUQSPATHPN-GFCCVEGCSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1[C@H](C=C)C2=CC=CC=C2O)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C(C=C)C2=CC=CC=C2O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


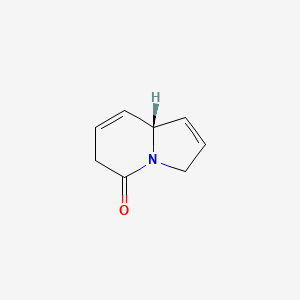
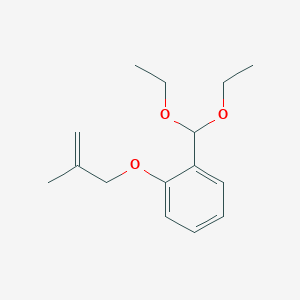
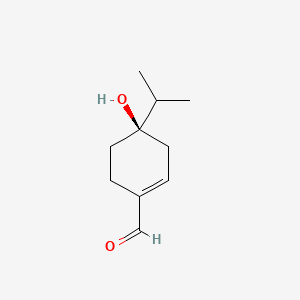
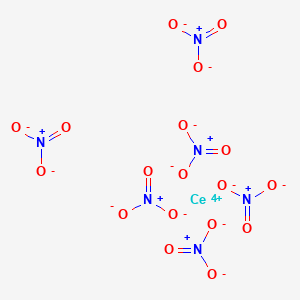
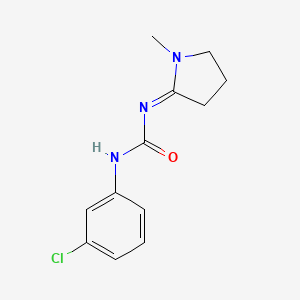
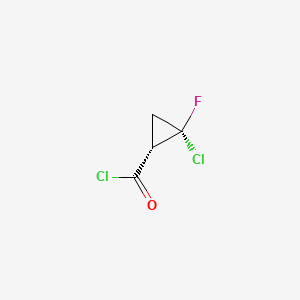
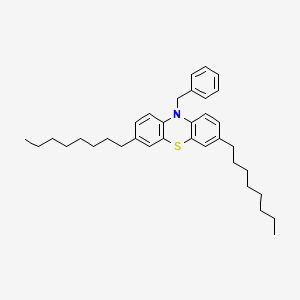
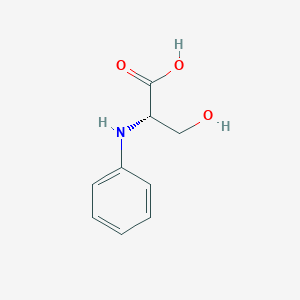
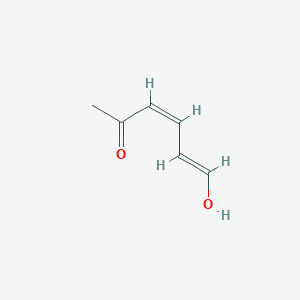
![2-[(Decylsulfanyl)methyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13813063.png)
